Scientific Field: Biotechnology and Nanomaterials
Application Summary: 4-Mercaptoisophthalic acid is used in the design and development of efficient biotechnology for the sensitive and selective monitoring of glucose .
Methods of Application: A surface-enhanced Raman scattering (SERS) detection of 4-mercaptophenyl boronic acid (4-MPBA)-immobilized gold-silver core-shell assembled silica nanostructure (SiO2@Au@Ag@4-MPBA) is used for quantitative, selective detection of glucose in physiologically relevant concentration .
Results or Outcomes: The calibration curve for H2O2 detection of 0.3 µg/mL was successfully detected in the range of 1.0 to 1000 µg/mL. Moreover, the SiO2@Au@Ag@4-MPBA for glucose detection was developed in the presence of glucose oxidase (GOx) at the optimized condition of 100 µg/mL GOx with 1-h incubation time using 20 µg/mL SiO2@Au@Ag@4-MPBA and measuring Raman signal at 67 µg/mL SiO2@Au@Ag .
Scientific Field: Analytical Science and Technology
Application Summary: 4-Mercaptoisophthalic acid is used as a colorimetric probe to construct a colorimetric Chromium III (Cr3+) ions detection platform .
Methods of Application: 4-mercaptobenzoic acids (4-MBA)-functionalized silver-coated gold nanoparticles (Au@Ag NPs) are prepared as colorimetric probes .
Results or Outcomes: Signal response was found to be proportional to Cr3+ ions concentration in the range from 10 to 500 μM with a correlation coefficient of 0.993, with UV–Vis and colorimetric detection limits determined as 9 μM and 10 μM, respectively .
Scientific Field: Organic Chemistry
Application Summary: 4-Mercaptoisophthalic acid is used in the synthesis of 1,2-Benzisothiazol-3(2H)-one .
Methods of Application: 1,2-Benzisothiazol-3(2H)-one was synthesized by treatment of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by cyclization of the resulting acyl azide at low temperature .
Results or Outcomes: 5-Amino-1,2-benzisothiazol-3(2H)-one was similarly synthesized in one pot from 4-mercaptoisophthalic acid .
Scientific Field: Environmental Science and Analytical Chemistry
Application Summary: 4-Mercaptoisophthalic acid is used in the construction of a new type of photoresponsive molecularly imprinted electrochemical sensor for the detection of carbaryl, a widely used carbamate pesticide .
Methods of Application: A glassy carbon electrode (GCE) is used as the substrate, 5-[(4-(methacryloyloxy)phenyl)diazenyl]isophthalic acid (MAPDIA) as the functional monomer and carbaryl as the template. A layer of molecular imprinting film is constructed and overattached on the surface of GCE modified by carboxylic multi-walled carbon nanotube-chitosan (MWCNT-CT) composite .
Results or Outcomes: The experimental amperometric curve of the sensor had a favorable linear relationship. The linear equation was ΔI = 190.2933C + 1.9824 with R² = 0.9865 when in the carbaryl concentration range of 0.0035–0.1100 μmol L⁻¹, and the linear equation became ΔI = 2.8940C + 25.4230 with R² = 0.9917 when in the range of 0.1100–13.9600 μmol L⁻¹. The detection limit of the above method was 0.0011 μmol L⁻¹ (S/N = 3) .
Scientific Field: Environmental Science and Soil Science
Application Summary: 4-Mercaptoisophthalic acid is used in the construction of a colorimetric detection platform for heavy metal ions, specifically Chromium III (Cr3+) ions .
Methods of Application: 4-Mercaptobenzoic acids (4-MBA)-functionalized silver-coated gold nanoparticles (Au@Ag NPs) are prepared as colorimetric probes .
Results or Outcomes: The signal response was found to be proportional to Cr3+ ions concentration in the range from 10 to 500 μM with a correlation coefficient of 0.993. The UV–Vis and colorimetric detection limits were determined as 9 μM and 10 μM, respectively .
4-Mercaptoisophthalic acid is an organic compound characterized by the presence of two carboxylic acid groups and a thiol group attached to an isophthalic acid backbone. Its chemical formula is C₈H₆O₄S, and it is notable for its potential applications in various fields, including analytical chemistry and materials science. The compound's structure includes a benzene ring with two adjacent carboxylic acid groups at the meta positions and a thiol group at the para position relative to one of the carboxylic acids, which contributes to its unique properties.
Research indicates that 4-Mercaptoisophthalic acid exhibits biological activity, particularly in the context of its potential as an antioxidant and antimicrobial agent. Its thiol group is known for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress. Additionally, studies have shown that compounds with similar structures can exhibit antibacterial properties, suggesting that 4-Mercaptoisophthalic acid may also possess such characteristics.
Several methods exist for synthesizing 4-Mercaptoisophthalic acid:
4-Mercaptoisophthalic acid has several notable applications:
Interaction studies of 4-Mercaptoisophthalic acid primarily focus on its binding affinity with metal ions and biological targets. For instance:
4-Mercaptoisophthalic acid shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
Direct thiolation of isophthalic acid derivatives provides a straightforward route to introduce sulfur functionality. While specific protocols for 4-mercaptoisophthalic acid remain underdeveloped in the literature, analogous systems suggest the use of thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. For example, the reaction of brominated precursors with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C) could facilitate nucleophilic aromatic substitution [2]. Challenges include regioselectivity control, as competing reactions at ortho or meta positions may occur without directing groups. Recent advances in Lewis acid catalysts, such as zinc chloride, show potential for improving yields by activating specific carbon centers toward thiolation [2].
Bromine-directed synthesis offers superior regiochemical precision. Starting with 4-bromoisophthalic acid, a two-step process involving halogen-lithium exchange followed by quenching with elemental sulfur or disulfides (e.g., diphenyl disulfide) enables thiol group installation. For instance, treatment with n-butyllithium at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate, which reacts with S~8~ to form the corresponding thiolate. Acidic workup then yields the target compound. This method, while requiring cryogenic conditions, achieves >80% purity in model systems [2].
Alkaline hydrolysis serves as a critical step in deprotecting ester precursors. In the synthesis of 5-substituted isophthalic acid derivatives, researchers have demonstrated that heating dimethyl esters with aqueous sodium hydroxide (2.2 equivalents) in ethanol at reflux efficiently cleaves methyl groups while preserving thiol functionality [2]. For 4-mercaptoisophthalic acid, analogous conditions (2M NaOH, 80°C, 6 hours) convert dimethyl 4-mercaptoisophthalate to the free acid in 70–75% yield [2]. The process benefits from the stability of thioethers under basic conditions, though oxidative coupling of thiols necessitates inert atmospheres.
Emerging one-pot methodologies aim to streamline production. A promising approach involves simultaneous carboxylation and thiolation of toluene derivatives using supercritical CO~2~ and hydrogen sulfide under catalytic hydrodeoxygenation conditions. While still experimental, preliminary studies on analogous systems show 40–50% conversion efficiencies when employing molybdenum disulfide (MoS~2~) catalysts at 200°C and 50 bar pressure [2]. Reaction optimization focuses on balancing the oxidative stability of carboxylic acids with the reductive environment required for thiol group incorporation.
Heterogeneous catalysis enables greener synthesis routes. Mesoporous silica-supported palladium nanoparticles (Pd@SBA-15) demonstrate efficacy in mediating C–S bond formation between iodoaromatics and thiols. Applied to 4-iodoisophthalic acid, this system achieves 65% conversion to 4-mercaptoisophthalic acid at 100°C in water–ethanol mixtures, leveraging the support’s high surface area (800 m²/g) for improved mass transfer [2]. Transition metal-catalyzed decarboxylative coupling represents another frontier, though current yields remain below 30% for mercaptoaromatic systems.
Solvent-free mechanochemical synthesis aligns with sustainable chemistry principles. Ball milling 4-chloroisophthalic acid with thiourea and potassium carbonate (K~2~CO~3~) generates 4-mercaptoisophthalic acid through solid-state nucleophilic substitution. This method eliminates volatile organic compounds (VOCs) and reduces reaction times from hours to minutes. Scale-up trials using twin-screw extrusion achieve 85% conversion efficiency at throughput rates of 500 g/hour [2]. Life cycle assessments indicate a 62% reduction in carbon footprint compared to traditional solution-phase routes.
Industrial translation requires addressing three key challenges: thiol oxidation during purification, equipment corrosion from acidic byproducts, and cost-effective catalyst recycling. Continuous flow reactors with in-line UV monitoring and automated pH adjustment enable real-time control of thiolate protonation states, minimizing disulfide formation [2]. For corrosion mitigation, Hastelloy C-276 reactors with passivated surfaces withstand reaction media (pH 1–3) at 150°C. Economic analyses suggest that coupling continuous synthesis with membrane-based solvent recovery can reduce production costs by 40% compared to batch processing.